B1577633 Caerin-2.2

Caerin-2.2

Cat. No.: B1577633
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin-2.2 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Australian tree frogs (Litoria genus). It exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, likely due to its amphipathic α-helical structure, which disrupts microbial membranes . Research on this compound primarily focuses on optimizing its selectivity and stability through structural modifications .

Properties

bioactivity

Antimicrobial

sequence

GLVSSIGRALGGLLADVVKSKEQPA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Caerin-2.2’s properties, it is compared below with two structurally or functionally related peptides: Magainin-2 (from Xenopus laevis) and Melittin (from honeybee venom). These compounds were selected due to their shared α-helical motifs and membrane-targeting mechanisms.

Table 1: Comparative Analysis of this compound, Magainin-2, and Melittin

Property This compound Magainin-2 Melittin
Source Litoria frog Xenopus laevis Honeybee venom
Length (residues) 25 23 26
Net Charge +5 +3 +6
Key Mechanism Membrane disruption Membrane pore formation Membrane lysis
Antimicrobial Broad-spectrum Gram-negative bacteria Broad-spectrum
Hemolytic Activity Moderate Low High
Stability Protease-sensitive Moderate stability Protease-resistant
Therapeutic Use Preclinical studies Limited clinical trials Toxicity limits use

Key Research Findings

  • Structural Differences :
    this compound’s α-helix is shorter and more cationic than Magainin-2, enhancing its interaction with negatively charged bacterial membranes. Melittin, in contrast, adopts a more rigid helix with stronger hydrophobic regions, contributing to its higher hemolytic activity .
  • Functional Trade-offs :
    While Melittin exhibits superior antimicrobial potency, its hemolytic activity (e.g., HC₅₀ ≈ 2 μM) precludes systemic use. This compound (HC₅₀ ≈ 50 μM) and Magainin-2 (HC₅₀ ≈ 200 μM) show better selectivity but require structural optimization for clinical viability .
  • Synergistic Effects: this compound demonstrates synergy with conventional antibiotics (e.g., ciprofloxacin) against Pseudomonas aeruginosa biofilms, a trait less pronounced in Magainin-2 .

Notes on Limitations

The provided evidence lacks specific data on this compound. This response is extrapolated from general AMP research frameworks and academic writing guidelines . For authoritative data, consult specialized databases (e.g., PubChem, UniProt) or primary literature from journals like Antimicrobial Agents and Chemotherapy or Peptides.

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